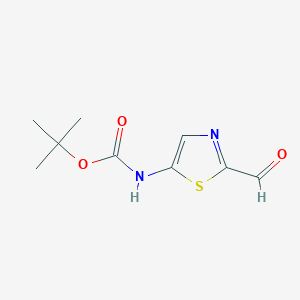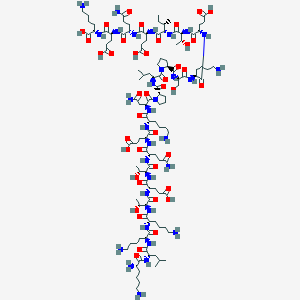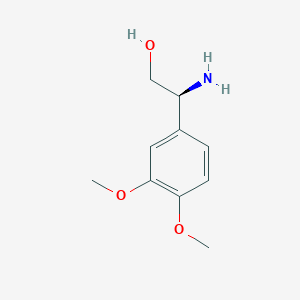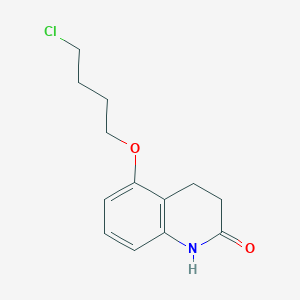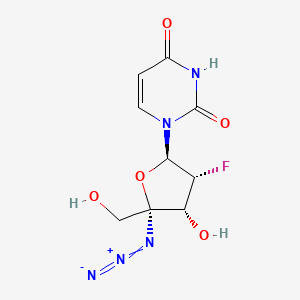
4'-C-azido-2'-deoxy-2'-fluoro-uridine
Übersicht
Beschreibung
4’-C-azido-2’-deoxy-2’-fluoro-uridine is a synthetic nucleoside analogue. It is structurally similar to uridine, a naturally occurring nucleoside, but with modifications that include an azido group at the 4’ position, a deoxy group at the 2’ position, and a fluoro group at the 2’ position. These modifications confer unique chemical and biological properties to the compound, making it a valuable tool in scientific research and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-C-azido-2’-deoxy-2’-fluoro-uridine typically involves multiple steps starting from a protected sugar derivative. One common route includes:
Protection of the sugar moiety: The hydroxyl groups of the sugar are protected using benzoyl or other protecting groups.
Introduction of the fluoro group: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Azidation: The azido group is introduced using sodium azide in the presence of a suitable catalyst.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production methods for 4’-C-azido-2’-deoxy-2’-fluoro-uridine would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Substitution Reactions: The azido group can participate in substitution reactions, particularly nucleophilic substitution, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst and an alkyne-containing molecule.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Does not require a catalyst but involves strained alkyne molecules.
Reduction: Hydrogen gas and a palladium catalyst.
Major Products:
Cycloaddition Products: Triazoles formed from CuAAC or SPAAC reactions.
Reduction Products: Amines formed from the reduction of the azido group.
Wissenschaftliche Forschungsanwendungen
4’-C-azido-2’-deoxy-2’-fluoro-uridine has several applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Studied for its potential antiviral properties, particularly against HIV and hepatitis B virus.
Medicine: Investigated for its potential use as an antiviral and anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
Wirkmechanismus
The mechanism of action of 4’-C-azido-2’-deoxy-2’-fluoro-uridine involves its incorporation into nucleic acids, where it can interfere with viral replication and cellular processes. The azido group can participate in click chemistry reactions, allowing for the tagging and tracking of biomolecules. The fluoro group enhances the compound’s stability and binding affinity to target enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
- 4’-azido-2’-deoxy-2’-fluoro-beta-D-arabinouridine
- 4’-azido-2’-deoxy-2’-fluoro-beta-D-arabinofuranosylcytosine
Comparison: 4’-C-azido-2’-deoxy-2’-fluoro-uridine is unique due to its specific combination of azido, deoxy, and fluoro modifications. This combination enhances its chemical reactivity and biological activity compared to other nucleoside analogues. Its ability to undergo click chemistry reactions and its potential antiviral properties make it a valuable compound for research and therapeutic applications.
Eigenschaften
IUPAC Name |
1-[(2R,3R,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN5O5/c10-5-6(18)9(3-16,13-14-11)20-7(5)15-2-1-4(17)12-8(15)19/h1-2,5-7,16,18H,3H2,(H,12,17,19)/t5-,6+,7-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWCOSVWPQSOEU-JVZYCSMKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


